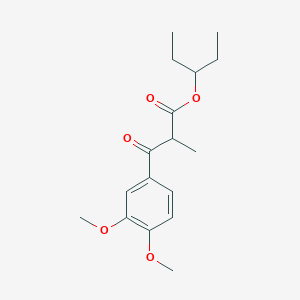
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester is an organic compound characterized by its unique chemical structure, which includes a dimethoxyphenyl group, a methyl group, and an ethylpropyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester typically involves the esterification of 3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-propionic acid with ethylpropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Methyl Ester
- 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethyl Ester
- 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Propyl Ester
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. The presence of the ethylpropyl ester group may also affect the compound’s solubility and stability, making it distinct from its analogs.
属性
分子式 |
C17H24O5 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
pentan-3-yl 3-(3,4-dimethoxyphenyl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C17H24O5/c1-6-13(7-2)22-17(19)11(3)16(18)12-8-9-14(20-4)15(10-12)21-5/h8-11,13H,6-7H2,1-5H3 |
InChI 键 |
ACMXCUKINJMDHW-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)OC(=O)C(C)C(=O)C1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


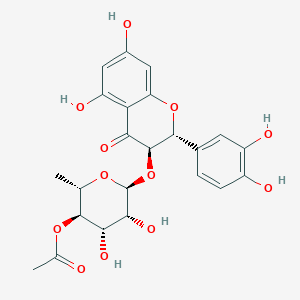


![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
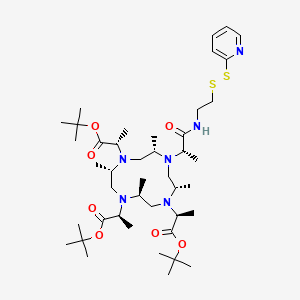
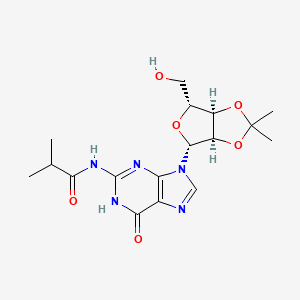
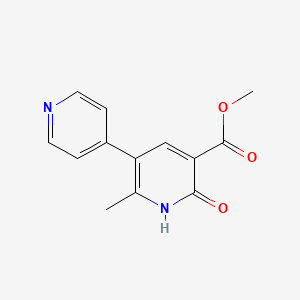
![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

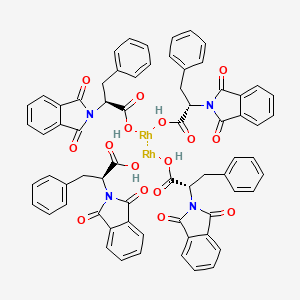


![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
